1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that features a combination of aromatic rings, triazole, and thioether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Coupling with Aromatic Rings: The final step involves coupling the triazole-thioether intermediate with the 3,4-dimethoxyphenyl and 4-ethoxyphenyl groups under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalyst Optimization: Using highly efficient catalysts to improve reaction rates and selectivity.
Process Scaling: Adapting the reaction conditions for large-scale production, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings or triazole moiety.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its aromatic and triazole components could be useful in designing new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study biological pathways and interactions, especially those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-((4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.
Uniqueness
The uniqueness of 1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone lies in its specific combination of functional groups, which can confer unique reactivity and biological activity compared to its analogs.
Properties
CAS No. |
477333-49-6 |
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Molecular Formula |
C25H24N4O4S |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C25H24N4O4S/c1-4-33-20-10-8-19(9-11-20)29-24(18-6-5-13-26-15-18)27-28-25(29)34-16-21(30)17-7-12-22(31-2)23(14-17)32-3/h5-15H,4,16H2,1-3H3 |
InChI Key |
DOHADFNTVADBNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=C(C=C3)OC)OC)C4=CN=CC=C4 |
Origin of Product |
United States |
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